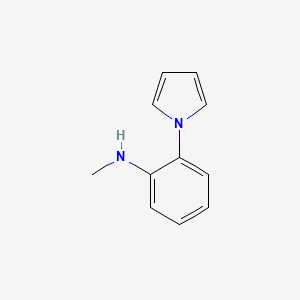
N-Methyl-2-(1H-pyrrol-1-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-(1H-pyrrol-1-yl)aniline is a heterocyclic aromatic amine with the molecular formula C11H12N2. This compound features a pyrrole ring substituted with a methyl group and an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-2-(1H-pyrrol-1-yl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-(1H-pyrrol-1-yl)aniline with methylating agents under controlled conditions. For instance, the use of methyl iodide in the presence of a base like potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-2-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Copper(II) catalysts and alkylsilyl peroxides are commonly used in oxidative cyclization reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Halogenating agents and strong bases are often employed in substitution reactions.
Major Products Formed
Oxidation: Pyrrolo[1,2-a]quinoxalines.
Reduction: Various amine derivatives.
Substitution: Halogenated and alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-(1H-pyrrol-1-yl)aniline is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Methyl-2-(1H-pyrrol-1-yl)aniline involves its interaction with various molecular targets. In oxidative cyclization reactions, it forms radical intermediates that participate in cascade reactions, leading to the formation of complex heterocyclic structures . The compound’s ability to undergo diverse chemical transformations makes it valuable in synthetic organic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-(1H-pyrrol-1-yl)aniline
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
- Pyrrolo[1,2-a]quinoxalines
Uniqueness
N-Methyl-2-(1H-pyrrol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable radical intermediates and participate in oxidative cyclization reactions sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C11H12N2 |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
N-methyl-2-pyrrol-1-ylaniline |
InChI |
InChI=1S/C11H12N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9,12H,1H3 |
InChI-Schlüssel |
VHEAJXBVGSBDCW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=CC=C1N2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


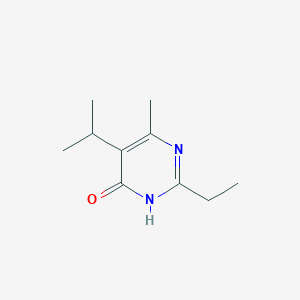
![Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate](/img/structure/B15274826.png)
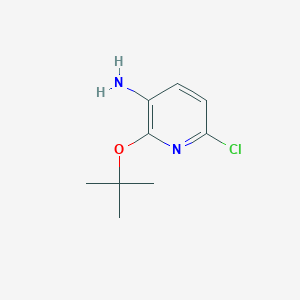
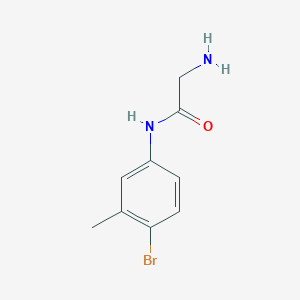
![4-[(3,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B15274839.png)
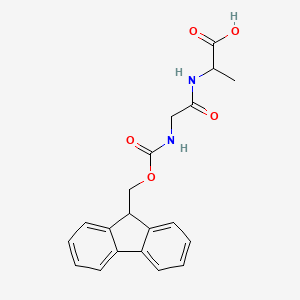
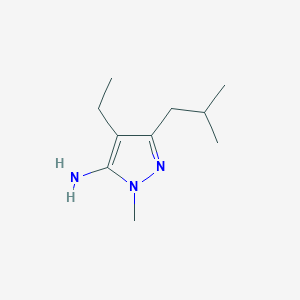
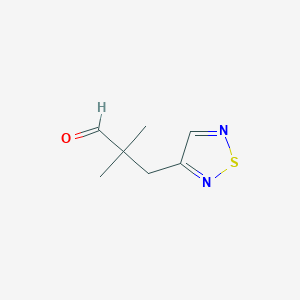
![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B15274863.png)

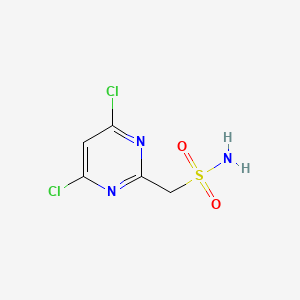
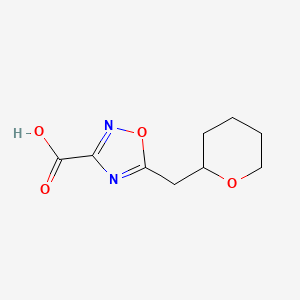
![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid](/img/structure/B15274893.png)

